molecular formula C16H15NO B1322745 (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one CAS No. 899015-90-8

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one

Cat. No. B1322745
CAS RN: 899015-90-8
M. Wt: 237.3 g/mol
InChI Key: DZXTWWKDDAWCNR-DHZHZOJOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, hereafter referred to as ‘the compound’, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

One of the key applications of this compound is in the study of crystal structures. For example, similar chalcone derivatives have been investigated for their crystal structures, showing distinct hydrogen-bonded chains and conformations (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). These studies are crucial for understanding the molecular geometry and intermolecular interactions of such compounds.

Antioxidant Activity

Research on methoxy- and hydroxyl-substituted 2'-aminochalcones, which are closely related to the compound , has demonstrated their significant antioxidant properties. These compounds have been synthesized, characterized, and tested in vitro for their free radical scavenging ability, with results indicating strong antioxidant activities (Sulpizio, Roller, Giester, & Rompel, 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of derivatives of this compound provide insights into their chemical behavior. Studies have focused on the successful isomerization and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016). These investigations are vital for understanding the compound's potential applications and properties.

Applications in Corrosion Inhibition

Some derivatives of this compound have been investigated for their potential as corrosion inhibitors. For instance, research has shown that certain derivatives can inhibit corrosion in specific environments, highlighting their utility in materials science and engineering (Sanatkumar, Nayak, & Shetty, 2012).

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXTWWKDDAWCNR-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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